molecular formula C10H10FN3 B1336324 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine CAS No. 956395-22-5

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Cat. No. B1336324
CAS RN: 956395-22-5
M. Wt: 191.2 g/mol
InChI Key: DNOLCFDXGUQEQK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, also known as 3-Fluoro-benzyl-pyrazole, is a novel fluorinated pyrazole derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been employed in a wide range of studies due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A novel method for synthesizing 4-fluoro-2H-pyrazol-3-ylamines, which may include derivatives of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, has been developed. This method involves the reaction of acyl chloride with fluoroacetonitrile and sequential ring closure with hydrazine, accommodating different steric and electronic demands (Cocconcelli et al., 2010).

  • Chemical Structure Analysis : The differentiation between 3- and 5-aminopyrazoles and their tosylaminopyrazole derivatives, which may include compounds related to this compound, can be achieved through NMR δ(4-H)-values analysis. This method aids in structural assignment and understanding the chemical behavior of these compounds (Ege & Franz, 1984).

Biological and Pharmacological Activities

  • Antibacterial Activities : Compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which can be structurally related to this compound, have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

  • Potential Antipsychotic Agents : Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural component with this compound, have indicated their potential as novel antipsychotic agents. These compounds reduced spontaneous locomotion in animal models without interacting with dopamine receptors, a unique profile compared to existing antipsychotic drugs (Wise et al., 1987).

  • Spin-Transition Properties : Research on 2,6-bispyrazolylpyridine ligands, which could be structurally related to this compound, has revealed their significance in tuning the spin-transition properties of Fe(II) complexes. These studies are crucial for developing advanced materials with specific magnetic and electronic properties (González-Prieto et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s being studied for potential pharmaceutical use, future research could involve further studies on its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOLCFDXGUQEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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